molecular formula C24H36Cl2N2O3 B2980463 1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride CAS No. 1216648-34-8

1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride

Cat. No.: B2980463
CAS No.: 1216648-34-8
M. Wt: 471.46
InChI Key: CWHNNNXUJRVGAK-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a piperazine ring substituted with a benzyl group and a propanol chain linked to an ethylphenoxy group, making it a molecule of interest for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Ether Formation: The ethylphenoxy group is introduced via an etherification reaction, where 4-ethylphenol reacts with an appropriate epoxide or halide.

    Final Coupling: The intermediate compounds are coupled under specific conditions to form the final product, which is then converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl and ethylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural features.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-3-(2-(4-methylphenoxy)ethoxy)propan-2-ol
  • 1-(4-Benzylpiperazin-1-yl)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol

Uniqueness

1-(4-Benzylpiperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride is unique due to the specific substitution pattern on the phenoxy group, which can influence its biological activity and physical properties. The presence of the ethyl group may affect its binding affinity and selectivity for certain biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3.2ClH/c1-2-21-8-10-24(11-9-21)29-17-16-28-20-23(27)19-26-14-12-25(13-15-26)18-22-6-4-3-5-7-22;;/h3-11,23,27H,2,12-20H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHNNNXUJRVGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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